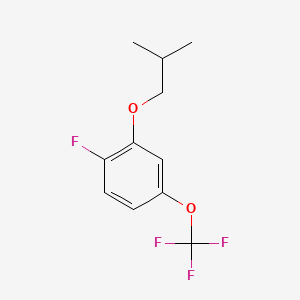

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene, also known as 1F2IB4TFMB, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid at room temperature and is soluble in most organic solvents. This compound is widely used as a building block in organic synthesis, as a reagent in chemical reactions, and as a substrate in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution Reactions

- The study by Pietra and Vitali (1972) reviews nucleophilic aromatic substitution reactions of nitro-groups in benzene derivatives, which could be relevant to understanding the chemical reactivity and potential modifications of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene through similar mechanisms (Pietra & Vitali, 1972).

Synthesis of Fluorinated Biphenyls

- Qiu et al. (2009) describe a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound used in the manufacture of non-steroidal anti-inflammatory drugs. This highlights synthetic routes that could potentially apply to the synthesis or modification of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene (Qiu et al., 2009).

Biodegradation of Fluorinated Compounds

- The review by Frömel and Knepper (2010) discusses the biodegradation of fluorine-containing surfactants and their metabolites, which could offer insights into the environmental fate and degradation pathways of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene (Frömel & Knepper, 2010).

Fluoroalkylation in Aqueous Media

- The review by Song et al. (2018) highlights the progress of aqueous fluoroalkylation, showcasing the development of environmentally friendly methods for incorporating fluorinated groups into target molecules. This could be relevant to the synthesis or modification of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene in a sustainable manner (Song et al., 2018).

Propiedades

IUPAC Name |

1-fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4O2/c1-7(2)6-16-10-5-8(3-4-9(10)12)17-11(13,14)15/h3-5,7H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRSGQZXGBVGAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742728 |

Source

|

| Record name | 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene | |

CAS RN |

1355246-84-2 |

Source

|

| Record name | 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B572089.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)

![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)